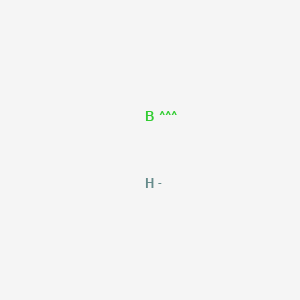

Boron;hydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boron hydrides, or boranes, are compounds formed of boron and hydrogen . They are the compounds with the formula BxHy and related anions . Boron hydrides are hydrogen storage materials which are the object of intensive investigation because they pose tangible solution to the hydrogen storage issue .

Synthesis Analysis

Boron hydrides are generally synthesized by the reaction of BF3 with a hydride source, such as NaBH4, or LiAlH4 . A typical synthesis involves the reaction of a borate ester with a hydride source .Chemical Reactions Analysis

Most reactions of diborane involve the cleavage of the dimeric structure. Hydrolysis of diborane yields boric acid, while alcoholysis yields the appropriate borate ester . Diborane reacts with Lewis bases to form the appropriate Lewis acid-base complex .Physical And Chemical Properties Analysis

Boron hydrides are colorless, diamagnetic substances . They are flammable or react spontaneously with air .Scientific Research Applications

Catalysis and Hydrogen Activation

Metal-free hydrides, including boron-based hydrides, have become increasingly significant in scientific research due to their roles in catalysis. These hydrides are pivotal in processes such as hydrogen activation with frustrated Lewis pairs and electrocatalytic CO2 reduction. The thermodynamic and kinetic properties of these hydrides, including their hydricity and nucleophilicity, are essential for the structural design of hydrides tailored for specific applications (Ilic et al., 2018).

Hydrogen Storage

Boron is a promising element for hydrogen storage due to its chemical hydrides and nanostructural forms. It is also utilized in nickel metal hydride battery systems to enhance hydrogen compatibility and performance. This highlights boron's significant role in the development of hydrogen storage technology (Fakıoğlu et al., 2004).

Synthetic Applications

Cyclic oxonium derivatives of polyhedral boron hydrides represent a new class of boron compounds with potential for modifying organic and bioorganic molecules. These compounds could be used in diverse fields, including the treatment of nuclear wastes and cancer therapy (Semioshkin et al., 2008).

Boron-Hydride Hydrolysis Catalysis

Cobalt boride (Co–B) catalysts have shown potential in hydrogen production through the hydrolysis of boron-hydrides. These catalysts could be an economical and efficient alternative to noble metal catalysts for hydrogen generation, showcasing boron hydrides' role in sustainable energy solutions (Patel & Miotello, 2015).

Electronic and Optical Applications

Boron hydrides, particularly borophene hydride, display remarkable mechanical, electronic, optical, and thermal conduction properties. These properties are promising for the design of novel nanodevices, indicating the potential application of boron hydrides in the field of nanoelectronics and optoelectronics (Mortazavi et al., 2018).

Medical Applications

Polyhedral boron hydrides have found applications in medicine, particularly in boron neutron capture therapy for cancer and radionuclide diagnostics and therapy. The unique properties of these compounds offer promising avenues in drug design and cancer treatment (Sivaev & Bregadze, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

A groundbreaking development in efficient hydrogen storage has been reported by Professor Hyunchul Oh in the Department of Chemistry at UNIST, marking a significant advancement in future energy systems . This innovative research centers around a nanoporous magnesium borohydride structure (Mg (BH₄)₂), showcasing the remarkable capability to store hydrogen at high densities even under normal atmospheric pressure .

properties

IUPAC Name |

boron;hydride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.H/q;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCMDEKQJFGURR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[B] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

11.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B3213137.png)

![N-(3-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3213161.png)

![1-{4-[(2-fluorobenzoyl)amino]benzoyl}-N-propylprolinamide](/img/structure/B3213172.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide](/img/structure/B3213187.png)

![Methyl 4-({[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}amino)benzoate](/img/structure/B3213188.png)

![1-[6-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B3213221.png)

![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B3213224.png)